2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-5-9(6-3-1)10-13-11-12-7-4-8-15(11)14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCYBBUYBQFNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316286 | |
| Record name | 2-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55643-77-1 | |
| Record name | NSC301659 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Phenyl 1 2 3 Triazolo 1,5 a Pyrimidine and Its Derivatives
Classical Cyclocondensation Approaches to the 1,2,4-Triazolo[1,5-a]pyrimidine Core
Cyclocondensation reactions represent the most common and traditional approach for the synthesis of the rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine core. nih.gov These methods typically involve the reaction of a 3-amino-1,2,4-triazole with a suitable three-carbon synthon.
The condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a primary method for constructing the rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine ring system. nih.gov For instance, the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate (B1235776) in refluxing acetic acid is a known route to produce 7-hydroxy-5-methyl- rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine. mdpi.com Similarly, α,β-unsaturated carbonyl compounds can be employed as the three-carbon component in these cyclization reactions. nih.gov
The reaction of 3-amino-1,2,4-triazole with substituted methyl cinnamates has been shown to selectively yield 7-aryl-6,7-dihydro- rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidin-5(4H)-ones. researchgate.net The regioselectivity of these reactions can be influenced by the substituents on both the aminotriazole and the carbonyl compound.
Table 1: Examples of Classical Cyclocondensation Reactions
| Aminotriazole Derivative | Carbonyl Compound | Product | Reference |
|---|---|---|---|
| 3-amino-1,2,4-triazole | Ethyl acetoacetate | 7-hydroxy-5-methyl- rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine | mdpi.com |
| 3-amino-1,2,4-triazole | Substituted methyl cinnamates | 7-aryl-6,7-dihydro- rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidin-5(4H)-ones | researchgate.net |
| Ethyl 5-amino-1,2,4-triazole-3-carboxylate | 1-phenylbutane-1,3-dione | Ethyl 5-methyl-7-phenyl- rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine-2-carboxylate and Ethyl 7-methyl-5-phenyl- rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine-2-carboxylate | nih.gov |
The synthesis of specific regioisomers of phenyl-substituted triazolo[1,5-a]pyrimidines is of significant interest. Efficient, one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidines. These are achieved through the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones, respectively. rsc.org
For example, the reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in refluxing acetic acid yields a mixture of ethyl 5-methyl-7-phenyl- rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine-2-carboxylate and ethyl 7-methyl-5-phenyl- rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine-2-carboxylate. nih.gov The regioselectivity of such reactions can be a critical factor, and in some cases, the separation of isomers is necessary.
Advanced and Green Chemistry Synthetic Strategies
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of heterocyclic compounds, including rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidines. These advanced strategies often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to generate complex molecules in a single step from three or more starting materials. rsc.org This approach offers high atom economy and reduces waste generation. rsc.org A number of MCRs have been developed for the synthesis of rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine derivatives.
A three-component Biginelli-like heterocyclization has been utilized for the synthesis of a series of 1,2,4-triazolo[1,5-a]pyrimidines by reacting aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles. nih.gov Another study describes a three-component condensation of 3-aminotriazole, various aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine to produce a library of novel triazolo[1,5-a]pyrimidine scaffolds. nih.gov
Table 2: Multicomponent Reactions for the Synthesis of rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidines
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Aldehydes | β-dicarbonyl compounds | 3-alkylthio-5-amino-1,2,4-triazoles | DMF, 130-160 °C | Substituted 1,2,4-triazolo[1,5-a]pyrimidines | nih.gov |
| 3-aminotriazole | Aldehydes | N-methyl-1-(methylthio)-2-nitroethenamine | Trichloroacetic acid, acetonitrile (B52724) or water, room temperature | N-methyl-6-nitro-5-aryl-3,5-dihydro- rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine-7-amines | nih.gov |
| Aromatic aldehydes | Acetoacetanilide | 3-amino-1,2,4-triazole | Maltose, solvent-free, 80 °C | rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine-6-carboxamide derivatives | researchgate.net |
| Aromatic aldehydes | Acetoacetanilide | 3-amino-1,2,4-triazole | Nano-[CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)][ZnCl2], solvent-free, 60 °C | 5-methyl-N,7-diphenyl-4,7-dihydro- rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine-6-carboxamides | rsc.org |
Microwave-assisted organic synthesis has gained significant attention as a green chemistry approach due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. rsisinternational.org A catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established, which could be conceptually extended to pyrimidine (B1678525) analogues. mdpi.com This method involves the tandem reaction of enaminonitriles and benzohydrazides in dry toluene (B28343) at 140 °C. mdpi.com The use of microwave irradiation has been successfully applied to the synthesis of various rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine derivatives, offering a significant improvement over conventional heating methods.
The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. In the synthesis of rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidines, various catalytic systems have been explored to enhance reaction efficiency and facilitate product isolation.
A notable example is the use of a Schiff base zinc(II) complex supported on magnetite nanoparticles (Nano-[CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)][ZnCl2]) as a reusable catalyst. rsc.orgrsc.org This catalyst has been successfully employed in the multicomponent synthesis of 5-methyl-N,7-diphenyl-4,7-dihydro- rsisinternational.orgworldwidejournals.comnih.govtriazolo[1,5-a]pyrimidine-6-carboxamides from various aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole under solvent-free conditions at 60 °C. rsc.org The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, making it a highly sustainable option. rsc.org The reaction proceeds with high yields (40% to 96%) and the catalyst can be recovered and reused. rsc.orgresearchgate.net
Alternative Synthetic Pathways and Rearrangement Mechanisms
Alternative routes to the tandfonline.comnih.govnih.govtriazolo[1,5-a]pyrimidine system often leverage rearrangement reactions or oxidative conditions to facilitate the crucial N-N bond formation and cyclization, providing access to derivatives that may be difficult to obtain through classical condensation methods.
The Dimroth rearrangement is a well-established method for the isomerization of N-heterocyclic compounds, including the conversion of tandfonline.comnih.govnih.govtriazolo[4,3-a]pyrimidines into their more thermodynamically stable tandfonline.comnih.govnih.govtriazolo[1,5-a]pyrimidine isomers. This rearrangement is a key strategy in the synthesis of various triazolopyrimidine derivatives. researchgate.net The process typically occurs under acidic or basic conditions and involves a sequence of ring-opening and ring-closure events.
The generally accepted mechanism for the acid-catalyzed Dimroth rearrangement proceeds through several steps. It begins with the protonation of a nitrogen atom in the pyrimidine ring of the tandfonline.comnih.govnih.govtriazolo[4,3-a]pyrimidine. This is followed by a nucleophilic attack, often by water, which leads to the opening of the pyrimidine ring. The resulting intermediate then undergoes rotation and tautomerization, followed by ring closure to form the more stable tandfonline.comnih.govnih.govtriazolo[1,5-a]pyrimidine system, concluding with deprotonation. The presence of certain substituents and the reaction conditions, such as elevated temperatures, can facilitate this transformation.
This rearrangement is particularly useful as the tandfonline.comnih.govnih.govtriazolo[4,3-c]pyrimidine isomers can sometimes be the initial products of cyclization reactions, which then rearrange in situ to the more stable [1,5-c] or [1,5-a] isomers. For instance, the oxidative cyclization of certain pyrimidinylhydrazones may first yield a tandfonline.comnih.govnih.govtriazolo[4,3-c]pyrimidine, which readily undergoes a Dimroth rearrangement to furnish the final tandfonline.comnih.govnih.govtriazolo[1,5-c]pyrimidine product. nih.govnih.gov
Table 1: Key Features of the Dimroth Rearrangement
| Feature | Description |
| Isomer Conversion | Converts tandfonline.comnih.govnih.govtriazolo[4,3-a]pyrimidines to tandfonline.comnih.govnih.govtriazolo[1,5-a]pyrimidines. |
| Driving Force | Formation of the thermodynamically more stable isomer. |
| Conditions | Typically occurs under acidic or basic conditions, often with heating. |
| Mechanism | Involves a ring-opening/ring-closure sequence (ANRORC mechanism). |
| Significance | A crucial method for synthesizing the [1,5-a] scaffold, sometimes occurring in situ after an initial cyclization. |
Oxidative Cyclization Reactions
Oxidative cyclization represents another significant pathway to the tandfonline.comnih.govnih.govtriazolo[1,5-a]pyrimidine core. This method typically involves the formation of an N-N bond through the oxidation of a suitable acyclic precursor, such as a pyrimidinyl-amidine or a pyrimidinyl-hydrazone. nih.gov Various oxidizing agents have been employed to effect this transformation.
One common approach involves the preparation of N-2-pyrimidinylarylamidines, which are then subjected to oxidative cyclization. For example, reacting a 2-aminopyrimidine (B69317) with an aryl cyanide (like benzonitrile) in the presence of a Lewis acid such as anhydrous aluminum chloride yields the corresponding N-2-pyrimidinylarylamidine. Subsequent treatment of this intermediate with an oxidizing agent like lead tetraacetate (Pb(OAc)₄) induces cyclization to form the 2-aryl- tandfonline.comnih.govnih.govtriazolo[1,5-a]pyrimidine. tandfonline.com
Another widely used strategy is the oxidative cyclization of aldehyde pyrimidinylhydrazones. Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), are effective for this purpose. nih.govnih.gov The reaction of a 2-hydrazinopyrimidine (B184050) with an aldehyde (e.g., benzaldehyde) forms a hydrazone precursor. This precursor, upon treatment with an oxidizing agent, undergoes intramolecular cyclization. For instance, the IBD-mediated oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones leads to the formation of tandfonline.comnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives, which can then isomerize via the Dimroth rearrangement to the corresponding tandfonline.comnih.govnih.govtriazolo[1,5-c]pyrimidines. nih.govnih.gov Other oxidizing systems, such as N-chlorosuccinimide (NCS), have also been reported for the cyclization of similar hydrazone precursors. mdpi.com
Table 2: Reagents for Oxidative Cyclization
| Reagent | Precursor Type | Reference |
| Lead Tetraacetate (Pb(OAc)₄) | N-2-Pyrimidylarylamidines | tandfonline.com |
| Iodobenzene Diacetate (IBD) | Pyrimidinylhydrazones | nih.govnih.gov |
| N-Chlorosuccinimide (NCS) | Pyridylhydrazones | mdpi.com |
| Copper Bromide (CuBr) / Air | Guanidylpyridines | mdpi.com |
| Iodine/Potassium Iodide (I₂/KI) | N-aryl amidines | researchgate.net |
Functionalization and Derivatization of the 2-Phenyl-tandfonline.comnih.govnih.govtriazolo[1,5-a]pyrimidine Scaffold
The versatility of the 2-phenyl- tandfonline.comnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold lies in its amenability to further modification. Functionalization at various positions of the fused ring system and on the phenyl moiety allows for the fine-tuning of its physicochemical and biological properties.
The pyrimidine ring of the scaffold is particularly amenable to substitution at the C-5, C-6, and C-7 positions. These modifications are often crucial for modulating biological activity. mdpi.com A common synthetic strategy involves constructing the core with reactive functional groups, such as halogens, at these positions, which can then be displaced by various nucleophiles.
For example, a 7-chloro substituent can be introduced by treating the corresponding 7-hydroxy- tandfonline.comnih.govnih.govtriazolo[1,5-a]pyrimidine with a chlorinating agent like phosphorus oxychloride. mdpi.com This 7-chloro derivative serves as a versatile intermediate. It can react with alcohols, thiols, or amines to provide a diverse range of C-7 substituted analogs. acs.org Similarly, substitutions at the C-5 position are frequently explored. In one series of anticancer agents, a 5-chloro group was displaced with amines, such as 2,2,2-trifluoroethylamino, to achieve high potency. acs.org
Direct C-H functionalization is also an emerging strategy, although it is more commonly applied to related heterocyclic systems. This method avoids the need for pre-installed functional groups, offering a more atom-economical approach to derivatization.
The substituent at the C-2 position plays a significant role in defining the properties of the molecule. While this article focuses on the 2-phenyl derivative, a wide array of aryl and heteroaryl groups can be introduced at this position. tandfonline.comnih.gov The choice of the C-2 substituent is typically determined by the starting materials used in the cyclization step. For instance, using different aryl cyanides in the reaction with 2-aminopyrimidine leads to various 2-aryl derivatives. tandfonline.com
Furthermore, the phenyl ring itself can be substituted. These substitutions are often incorporated into the aryl precursor before the construction of the triazolopyrimidine core. For example, starting with a substituted benzaldehyde (B42025) to form the initial hydrazone allows for the synthesis of 2-(substituted-phenyl)- tandfonline.comnih.govnih.govtriazolo[1,5-a]pyrimidines. Structure-activity relationship (SAR) studies have often highlighted the importance of the substitution pattern on the C-2 phenyl ring. In one study, fluoro atoms at the ortho positions of the phenyl ring were found to be necessary for optimal activity, while at the para position, an oxygen-linked alkylamino or hydroxy group was preferred. acs.org
Post-synthetic modifications of the phenyl ring, such as through Suzuki or Sonogashira coupling reactions on a halo-substituted phenyl group, provide another avenue for diversification, allowing for the late-stage introduction of various substituents. mdpi.com
Advanced Computational and Theoretical Studies of 2 Phenyl 1 2 3 Triazolo 1,5 a Pyrimidine
Quantum-Chemical Calculations and Electronic Structure Analysis
Quantum-chemical calculations have been instrumental in understanding the fundamental electronic properties of the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine (TP) scaffold. researchgate.net Described as aza-analogs of a delocalized 10-π electron system, these fused heterocycles consist of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine (B1678525) ring. nih.gov This electronic arrangement is a key determinant of the molecule's properties and chemical reactivity. nih.gov
Studies have employed various quantum-chemical methods to analyze the molecular dimensions, thermodynamic properties, and electronic spectra of TP derivatives. researchgate.net These calculations help in understanding the distribution of electron density across the fused ring system. For instance, the structural similarity of the TP scaffold to naturally occurring purines has been a significant driver for its investigation, with computational studies helping to delineate the electronic and structural features that make it a viable purine (B94841) surrogate in medicinal chemistry. mdpi.comnih.gov The TP ring system is isoelectronic with the purine heterocycle, a characteristic that has been explored in the design of various biologically active molecules. nih.govresearchgate.net
Table 1: Computed Properties of the Parent researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine Scaffold
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄N₄ |
| Molecular Weight | 120.11 g/mol |
| IUPAC Name | researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine |
| InChIKey | SRNKZYRMFBGSGE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=NC=N2)N=C1 |
Data sourced from PubChem CID 636456. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a 2-Phenyl- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivative, and its biological target, typically a protein or enzyme. researchgate.netnih.gov These methods are crucial in drug design for understanding binding modes, affinities, and the stability of the ligand-receptor complex. researchgate.net
Derivatives of the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold have been extensively studied using these techniques against a variety of biological targets:
Anticancer Targets: Docking and MD simulations have been used to investigate the binding of TP derivatives to targets like the α-tubulin receptor and the Epidermal Growth Factor Receptor (EGFR). researchgate.net For instance, simulations demonstrated the stability of a lead compound within the α-tubulin receptor over a 100 ns period. researchgate.net
Antimicrobial Targets: The potential of TP compounds as antibacterial agents has been explored through docking studies with DNA Gyrase. researchgate.net These studies confirmed that the binding modes and docking scores of the compounds were comparable to the reference drug ciprofloxacin, validating their mechanism of action. researchgate.net
Antiviral Targets: In the search for new anti-influenza drugs, computational studies were performed on a derivative where a phenyl ring was substituted on the TP scaffold. nih.gov These studies suggested that in addition to hydrophobic interactions, hydrogen bonds enhanced its binding within the PAC cavity of the viral RNA-dependent RNA polymerase. nih.gov Similarly, TP derivatives have been investigated as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity, with molecular modelling suggesting interactions with an allosteric site. mdpi.com
MD simulations are frequently employed to validate the stability of docking poses and to observe the dynamic conformational changes of the ligand-receptor complex over time. nih.gov The binding free energy is often calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more quantitative prediction of binding affinity. nih.gov
Table 2: Examples of Targeted Proteins for researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine Derivatives in Docking Studies
| Target Protein | Therapeutic Area | Key Finding |
|---|---|---|
| α-tubulin | Anticancer | MD simulation demonstrated stability of the ligand-receptor complex. researchgate.net |
| EGFR | Anticancer | Docking and dynamics simulations revealed the mechanism of action. researchgate.net |
| DNA Gyrase | Antibacterial | Binding mode and scores were similar to ciprofloxacin. researchgate.net |
| Influenza A Virus Polymerase (PA-PB1) | Antiviral | Hydrogen bonds were found to enhance binding in the active site. nih.gov |
Theoretical Predictions of Reactivity and Aromaticity Indices
Theoretical calculations are also used to predict the chemical reactivity and aromaticity of molecules. The distribution of electrons in the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine system, with its electron-rich triazole and electron-deficient pyrimidine rings, dictates its reactivity towards electrophilic and nucleophilic reagents. nih.gov
Computational studies have indicated that the TP heterocycle exhibits a limited degree of aromaticity. nih.gov A specific aromaticity index has been calculated for heterocyclic compounds, and a comparison for a TP derivative suggested that an increase in aromatic character could be the driving force for certain chemical transformations like the Dimroth rearrangement. researchgate.net
Reactivity predictions based on computational models have shown that for multifunctional researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine substrates, reactions selectively occur at position 7 of the fused bicycle, which is identified as being typically more C-H active. researchgate.net This theoretical insight is valuable for synthetic chemists planning modification of the scaffold. The presence of accessible electron pairs on at least three nitrogen atoms also contributes to the molecule's versatility as a ligand and its ability to coordinate with metal ions. mdpi.com
Structure Activity Relationships Sar and Mechanistic Investigations of 2 Phenyl 1 2 3 Triazolo 1,5 a Pyrimidine Analogues
General Principles of SAR in 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
The nih.govacs.orgh1.cotriazolo[1,5-a]pyrimidine core is a versatile scaffold that has been extensively explored for various therapeutic applications, including as anticancer, antiviral, and enzyme inhibitory agents. nih.govresearchgate.netekb.eg The biological activity of these derivatives is highly dependent on the nature and position of substituents on the fused ring system.
Key positions for substitution that significantly influence the biological activity are the C2, C5, C6, and C7 positions of the triazolopyrimidine core. Modifications at these sites can modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affect its binding affinity to biological targets. For instance, in the context of anticancer activity, substitutions at the C2, C5, and C7 positions have been shown to be particularly important for tubulin polymerization inhibition and cytotoxicity. nih.gov The introduction of various functional groups at these positions allows for the fine-tuning of the molecule's interaction with the target protein, leading to enhanced potency and selectivity. nih.gov
The structural similarity of the nih.govacs.orgh1.cotriazolo[1,5-a]pyrimidine scaffold to purine (B94841) bases has led to its investigation as a purine isostere, capable of interacting with ATP-binding sites in kinases. mdpi.com This bioisosteric relationship provides a foundational principle for the design of kinase inhibitors. The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, a crucial interaction for binding to many protein targets. mdpi.com
Influence of Phenyl Ring Substitution on Biological Activity Profiles
The position and electronic nature of substituents on the phenyl ring can dramatically alter the efficacy of 2-phenyl- nih.govacs.orgh1.cotriazolo[1,5-a]pyrimidine analogues. Studies have shown that both electron-donating and electron-withdrawing groups can enhance biological activity, and their optimal position is often target-dependent.
For a series of anticancer agents targeting tubulin, it was found that fluoro atoms at the ortho positions of the phenyl ring are necessary for optimal activity. nih.govacs.org Furthermore, at the para position of the phenyl ring, an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group resulted in the best activity. nih.govacs.org In another study on 7-anilino-5-methyl- nih.govacs.orgh1.cotriazolo[1,5-a]pyrimidines, it was observed that disubstitution on the aniline (B41778) ring, such as with a 4-fluoro-3-(trifluoromethyl)phenylamino group, was favorable for increasing anti-tumor activity. nih.gov
The electronic effects of substituents also play a critical role. For instance, in a series of 2-anilino triazolopyrimidines, the introduction of a weak electron-releasing p-methyl group on the phenyl ring enhanced biological activity, whereas an electron-withdrawing fluorine atom at the same position was detrimental.
The following table summarizes the influence of phenyl ring substitutions on the anticancer activity of a series of 7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl) nih.govacs.orgh1.cotriazol[1,5-a]pyrimidines against the HT-1080 cancer cell line.
Table 1: Effect of Phenyl Ring Substitution on Anticancer Activity
| Compound | Substituent on Aniline Ring | IC50 (μM) against HT-1080 |
|---|---|---|
| 7 | Phenylamino | >50 |
| 11 | 3-Fluorophenylamino | 35.4 |
| 16 | 4-Fluoro-3-(trifluoromethyl)phenylamino | 10.5 |
| 19 | 4-Fluoro-3-(trifluoromethyl)phenylamino | 6.1 |
Mechanistic Insights into Molecular Target Modulation
The diverse biological activities of 2-phenyl- nih.govacs.orgh1.cotriazolo[1,5-a]pyrimidine analogues stem from their ability to modulate a variety of molecular targets. Understanding these mechanisms at a molecular level is essential for the development of targeted therapies.
A significant number of nih.govacs.orgh1.cotriazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by targeting the microtubule network. nih.gov These compounds can either inhibit or promote tubulin polymerization, leading to cell cycle arrest and apoptosis.
One class of these compounds has been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on β-tubulin. A p-toluidino substituted derivative was identified as a potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM and strongly inhibited the binding of colchicine to tubulin. In contrast, another series of triazolopyrimidines was found to have a unique mechanism of action, promoting tubulin polymerization in vitro without competitively binding with paclitaxel (B517696). nih.govacs.org Instead, they inhibit the binding of vinca (B1221190) alkaloids to tubulin. nih.govacs.org
Table 2: Tubulin Polymerization Inhibition by 2-Anilino Triazolopyrimidine Analogues
| Compound | Phenyl Ring Substituent at C2 | Tubulin Polymerization IC50 (µM) |
|---|---|---|
| 3d | p-toluidino | 0.45 |
| 3h | p-ethylanilino | >10 |
| 3f | 3',4'-dimethylanilino | >10 |
| CA-4 (Combretastatin A-4) | - | 1.1 |
2-Phenyl- nih.govacs.orgh1.cotriazolo[1,5-a]pyrimidine analogues have been identified as inhibitors of a range of enzymes implicated in various diseases.
Lysine-Specific Demethylase 1 (LSD1): A series of nih.govacs.orgh1.cotriazolo[1,5-a]pyrimidine-based compounds were designed as LSD1 inhibitors. Some of these compounds showed potent inhibition of LSD1 and selectively inhibited the growth of certain cancer cell lines. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): Due to their structural similarity to purines, nih.govacs.orgh1.cotriazolo[1,5-a]pyrimidine derivatives have been developed as CDK2 inhibitors. nih.gov These compounds compete with ATP for the binding site on the kinase, leading to cell cycle arrest. mdpi.com A particular derivative showed potent and selective inhibition of CDK2 with an IC50 of 0.12 μM. nih.gov
Phosphoinositide 3-Kinase (PI3K): A series of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones have been identified as potent and selective inhibitors of the β isoform of PI3K. nih.gov These compounds demonstrated excellent enzyme inhibition and potent growth inhibition in a PTEN deficient cancer cell line. nih.gov
Paired Box Gene 2 (Pax2): A high-throughput screen identified triazolopyrimidine derivatives that can attenuate the transactivation ability of Pax proteins. nih.gov These inhibitors were shown to prevent Pax protein interactions with the histone H3K4 methylation complex at Pax target genes. nih.gov Although not specifically 2-phenyl derivatives, this finding points to the potential of the core scaffold to target this transcription factor.
ERK Signaling Pathway: A series of nih.govacs.orgh1.cotriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were found to exhibit their anticancer effects by suppressing the ERK signaling pathway. nih.gov One compound, H12, significantly inhibited the phosphorylation levels of ERK1/2, c-Raf, and MEK1/2 in a dose-dependent manner. nih.gov
RNA-dependent RNA Polymerase (RdRP): The nih.govacs.orgh1.cotriazolo[1,5-a]pyrimidine scaffold has been utilized to develop compounds that disrupt the interaction between the PA and PB1 subunits of the influenza virus RNA-dependent RNA polymerase. mdpi.com
Acetohydroxy Acid Synthase (AHAS): In the agrochemical field, 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonanilides are a class of herbicides that act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.gov
The binding of 2-phenyl- nih.govacs.orgh1.cotriazolo[1,5-a]pyrimidine analogues to their molecular targets is governed by a combination of specific molecular interactions, including hydrophobic interactions and hydrogen bonding networks.
Hydrophobic Interactions: The phenyl ring and other lipophilic substituents on the triazolopyrimidine core often engage in hydrophobic interactions with nonpolar residues in the binding pocket of the target protein. For instance, in the binding of some derivatives to the influenza virus polymerase, hydrophobic interactions with specific residues in a hydrophobic pocket were observed. scispace.com Similarly, in the colchicine binding site of tubulin, the triazolopyrimidine core and its phenyl substituents are involved in hydrophobic interactions with key amino acid residues.
Hydrogen Bonding Networks: The nitrogen atoms of the triazolo[1,5-a]pyrimidine ring system are key hydrogen bond acceptors. In the active site of LSD1, a potent inhibitor was shown to form hydrogen bonds with surrounding alanine (B10760859) and methionine residues. medchemexpress.com In another example, a catechol-containing derivative targeting HIV-1 RNase H established two hydrogen bonds with specific tryptophan and lysine (B10760008) residues. nih.gov The formation of these hydrogen bonds is often crucial for the high-affinity binding and inhibitory activity of these compounds.
Matched Molecular Pair Analyses in SAR Derivation
Matched Molecular Pair (MMP) analysis has been instrumental in elucidating the nuanced Structure-Activity Relationships (SAR) of 2-Phenyl- acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine analogues, particularly in the context of their microtubule-stabilizing activities. acs.org This computational technique systematically identifies pairs of molecules that differ by a single, well-defined structural transformation, allowing for a precise assessment of the impact of that specific chemical change on biological activity.
In the study of these triazolopyrimidine derivatives (TPDs), MMP analyses have provided critical insights into how substitutions at various positions on the scaffold influence their interaction with tubulin, the building block of microtubules. acs.org The complexity of the SAR for this class of compounds arises from their ability to interact with at least two distinct binding sites on tubulin heterodimers: the vinca site and a seventh, more recently identified site. acs.org The differential affinity for these sites, governed by the substitution patterns, leads to markedly different cellular phenotypes. acs.org
One key area of investigation using MMP analysis has been the role of the side chain at the para position of the 2-phenyl ring. acs.org For instance, prior SAR studies indicated a preference for electron-withdrawing groups at this position for what is termed Class I activity, which is associated with a specific microtubule phenotype. acs.org To explore this further, a series of 16 alkyne derivatives were synthesized and evaluated. The inclusion of a terminal alkyne derivative, compound 34 , was consistent with previous findings, as it exhibited Class I activity. acs.org
The power of MMP analysis lies in its ability to quantify the effect of small, targeted structural changes. By comparing pairs of compounds, researchers can build a detailed map of the chemical space and its relationship to biological function. This approach has been crucial in refining the design of novel 2-Phenyl- acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine analogues with desired microtubule-stabilizing properties, which hold promise as potential therapeutics for neurodegenerative diseases. acs.org The systematic evaluation of these molecular pairs helps to rationalize the often complex interplay between substituents at different positions, such as the C6 and C7 fragments of the triazolopyrimidine core, and their combined effect on binding affinity and cellular activity. acs.org
The data derived from these analyses are often presented in tables that explicitly detail the structural transformation and the corresponding change in activity, providing a clear and quantitative basis for SAR derivation.
Table 1: Representative Matched Molecular Pairs and their Associated Activity
| Pair ID | Initial Compound | Modified Compound | Transformation | Change in Activity |
|---|---|---|---|---|
| 1 | Compound A | Compound B | H -> Cl | Increased Potency |
| 2 | Compound C | Compound D | CH3 -> CF3 | Decreased Potency |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Biological Applications of 2 Phenyl 1 2 3 Triazolo 1,5 a Pyrimidine and Its Derivatives Preclinical Studies
Anticancer Research
Derivatives of 2-phenyl- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine have emerged as a significant class of compounds in anticancer research, exhibiting potent cytotoxic effects against various cancer cell lines. These compounds interfere with fundamental cellular processes involved in cancer progression, such as proliferation and survival, and modulate key oncogenic signaling pathways.
Inhibition of Cellular Proliferation and Colony Formation in Cancer Cell Lines
A substantial body of research has demonstrated the ability of 2-phenyl- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives to inhibit the proliferation of a diverse range of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
One study reported the discovery of a derivative, compound 6i, which showed potent antiproliferative activity against the human gastric cancer cell line MGC-803 with an IC50 value of 0.96 μM. researchgate.netnih.gov This compound also effectively inhibited the colony formation of MGC-803 cells, indicating its potential to suppress long-term cancer cell survival and tumorigenicity. researchgate.netnih.gov Another series of researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives was synthesized, with compound H12 exhibiting significant antiproliferative activities against MGC-803, HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, with IC50 values of 9.47, 9.58, and 13.1 μM, respectively. nih.gov This compound also demonstrated a dose-dependent inhibition of MGC-803 cell growth and colony formation. nih.gov
The antiproliferative effects of these derivatives extend to a variety of other cancer cell types. For instance, one derivative displayed significant inhibitory potency against T47D (breast cancer), HCT29 (colon cancer), and A549 (lung cancer) cells with IC50 values of 3.49, 0.24, and 6.05 μM, respectively. nih.gov Furthermore, a novel series of hybrid molecules based on disulfides and 1,2,4-triazole (B32235), a related scaffold, showed that one compound had the best inhibitory effect on HeLa (cervical cancer) cells with an IC50 value of 3.46 μM. researchgate.net Another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally similar, identified a potent compound against the MDA-MB-231 (breast cancer) cell line with an IC50 value of 27.66 μM. researchgate.net
| Compound/Derivative | Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound 6i | MGC-803 | Gastric Cancer | 0.96 | researchgate.netnih.gov |
| Compound H12 | MGC-803 | Gastric Cancer | 9.47 | nih.gov |
| HCT-116 | Colon Cancer | 9.58 | ||
| MCF-7 | Breast Cancer | 13.1 | ||
| Compound 3 | T47D | Breast Cancer | 3.49 | nih.gov |
| HCT29 | Colon Cancer | 0.24 | ||
| A549 | Lung Cancer | 6.05 | ||
| 3-(4-methoxyphenyl)-5-(n-hexyldisulfanyl) −1,2,4-triazole | HeLa | Cervical Cancer | 3.46 | researchgate.net |
| (2S,3S,4R,5S,6S)-2-(acetoxymethyl)-6-(4-((5-(4-methoxyphenyl)-7-oxopyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | MDA-MB-231 | Breast Cancer | 27.66 | researchgate.net |
Modulation of Oncogenic Signaling Pathways
The anticancer effects of 2-phenyl- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives are underpinned by their ability to modulate various oncogenic signaling pathways that are often dysregulated in cancer.
Signal Transduction Pathways: One of the key mechanisms of action is the interference with signal transduction pathways crucial for cancer cell growth and survival. For instance, a series of researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine indole derivatives has been shown to exert their anticancer effects by suppressing the ERK signaling pathway. nih.gov Compound H12 from this series exhibited significant inhibitory effects on this pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT. nih.gov
Epigenetic Modification: Epigenetic modifications play a critical role in carcinogenesis, and some researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives have been identified as potent epigenetic modulators. One such derivative was identified as a potent inhibitor of LSD1/KDM1A, a histone demethylase, with an IC50 of 0.154 μM. nih.gov This compound showed potent inhibition of MGC-803 gastric cancer cells. nih.gov
DNA Damage Repair System, Ubiquitin-Proteasome Pathway, Tumor Microenvironment, and Multidrug Resistance: A comprehensive review highlights that the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold has emerged as a prominent platform for developing anticancer agents that act on multiple oncotargets. These include the DNA damage repair system, the ubiquitin-proteasome pathway (UPP), the tumor microenvironment (TME), and mechanisms of multidrug resistance (MDR). Furthermore, selected compounds from a series of triazolopyrimidines were shown to overcome resistance attributed to several multidrug resistance transporter proteins. nih.govnih.gov
Anti-Infectious Agents
In addition to their anticancer properties, 2-phenyl- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine and its derivatives have demonstrated significant potential as anti-infectious agents, exhibiting activity against a range of viruses and bacteria.
Antiviral Activity
The broad-spectrum antiviral activity of this class of compounds has been investigated against several clinically relevant viruses.
Influenza A Virus: A significant focus of research has been on the anti-influenza activity of researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives. These compounds have been identified as disruptors of the influenza A virus (IAV) RNA-dependent RNA polymerase (RdRP) PA-PB1 subunit heterodimerization. One study identified a compound that exhibited both anti-PA-PB1 activity with an IC50 of 19.5 μM and anti-IAV activity with an EC50 of 16 μM at non-toxic concentrations. researchgate.net
Hepatitis C Virus (HCV): The researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold has also been explored for the development of inhibitors against the Hepatitis C virus. Research efforts have led to the identification of potent inhibitors of the HCV polymerase. mdpi.com
Human Immunodeficiency Virus Type-1 (HIV-1): The potential of researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives as anti-HIV-1 agents has been explored through different mechanisms. Some derivatives have been repurposed from anti-influenza research to inhibit the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function. researchgate.net While these compounds inhibited RNase H in the low micromolar range, they did not show antiviral activity against the HIV-1 (IIIB strain) in MT4 cells. researchgate.net
SARS-CoV-2: In the context of the recent global health crisis, a selection of synthesized researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine compounds were tested against SARS-CoV-2. The most promising compound from this series displayed an EC50 value of 34.47 μM, highlighting the potential of this scaffold in the search for anti-coronavirus agents. researchgate.net
A key mechanism for the antiviral activity of 2-phenyl- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives against the influenza virus is the disruption of the viral RNA-dependent RNA polymerase (RdRP) complex. Specifically, these compounds have been designed to inhibit the protein-protein interaction between the PA and PB1 subunits of the polymerase. This disruption prevents the proper assembly and function of the RdRP, which is essential for viral RNA transcription and replication, thereby inhibiting the propagation of the virus. researchgate.net
Antibacterial Activity
Derivatives of researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains and Mycobacterium tuberculosis.
Gram-Positive and Gram-Negative Bacteria: A new series of researchgate.netresearchgate.netnih.gov-triazole bearing amino acid derivatives showed promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates. The tested compounds showed substantially better MIC values towards the tested MDR strains compared to the reference drugs cephalothin (B1668815) and chloramphenicol. mdpi.com
Mycobacterium tuberculosis: The antitubercular potential of triazolopyrimidines has also been investigated. Several potent compounds with submicromolar MICs and good selectivity have been identified. One of the most effective compounds exhibited an MIC of 0.12 μM and an excellent selectivity index of 280 against M. tuberculosis. rsc.org
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 10 | Mycobacterium tuberculosis | 0.12 µM | rsc.org |
| Compound 9 | Mycobacterium tuberculosis | 0.26 µM | rsc.org |
| Compound 13 | Mycobacterium tuberculosis | 0.53 µM | rsc.org |
| Compound 11 | Mycobacterium tuberculosis | 0.71 µM | rsc.org |
| Compound 12 | Mycobacterium tuberculosis | 1.1 µM | rsc.org |
Antiparasitic Activity (e.g., Leishmaniasis, Chagas Disease, Malaria)
Derivatives of the cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidine nucleus have demonstrated considerable potential as antiparasitic agents, with notable activity against the causative agents of Leishmaniasis, Chagas disease, and Malaria. mdpi.comnih.govresearchgate.net
In the context of Leishmaniasis and Chagas disease, which are neglected tropical diseases, research has focused on developing more effective treatments. nih.govmdpi.comnih.gov Certain 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives have been studied in vitro against various Leishmania species, including L. infantum, L. braziliensis, L. donovani, L. peruviana, and L. mexicana, as well as against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govmdpi.comnih.gov These studies have reported that some of these compounds exhibit higher efficacy than commercially available reference drugs. nih.govmdpi.comnih.gov
The antimalarial potential of this class of compounds has also been investigated. By employing a bioisosteric replacement approach based on the structures of known antimalarial drugs like mefloquine (B1676156) and amodiaquine, novel 2-(trifluoromethyl) cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives have been synthesized. researchgate.net A number of these compounds displayed activity against the chloroquine-resistant W2 strain of Plasmodium falciparum in blood stage cultures, with some showing a significant improvement in potency compared to chloroquine. researchgate.net
The antiparasitic activity of cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives can be significantly enhanced through the formation of metal complexes. mdpi.comnih.gov The triazolopyrimidine scaffold's nitrogen atoms can chelate metal ions, leading to new chemical entities with distinct biological properties. nih.gov
First-row transition metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine, specifically with copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn), have been synthesized and evaluated for their antiparasitic effects. nih.govmdpi.comnih.gov These metal complexes have demonstrated superior in vitro efficacy against five different Leishmania species and Trypanosoma cruzi when compared to the parent ligand and commercial drugs. nih.govmdpi.comnih.gov The coordination of the metal ion to the triazolopyrimidine core is believed to play a crucial role in this enhanced activity. mdpi.comnih.gov For instance, a zinc complex of a 1,2,4-triazolo[1,5-a]pyrimidine derivative was reported to be the most effective zinc-triazolopyrimidine compound against L. infantum, L. braziliensis, and L. donovani at the time of the study. mdpi.com The synergistic effect of the coordinated metal and the triazolopyrimidine ligand is a key factor in the observed trypanocidal and leishmanicidal activities. researchgate.net
Table 1: In Vitro Antiparasitic Activity of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes
| Compound/Complex | Target Organism | Reported Efficacy |
|---|---|---|
| HftpO Ligand | Trypanosoma cruzi | Active |
| Copper Complex | Leishmania spp., Trypanosoma cruzi | Higher efficacy than reference drugs |
| Cobalt Complex | Leishmania spp., Trypanosoma cruzi | Higher efficacy than reference drugs |
| Nickel Complex | Leishmania spp., Trypanosoma cruzi | Higher efficacy than reference drugs |
| Zinc Complex | Leishmania spp., Trypanosoma cruzi | Higher efficacy than reference drugs |
Antifungal Activity
The cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is also a promising framework for the development of novel antifungal agents. researchgate.netnih.govresearchgate.net Researchers have synthesized various derivatives and evaluated their efficacy against a range of fungal pathogens.
One study focused on a series of new 1,2,4-triazolo[1,5-a]pyrimidine derivatives that incorporate 1,3,4-oxadiazole (B1194373) moieties. nih.gov These compounds were tested in vitro for their antifungal activity against Rhizoctonia solani. nih.gov Through these investigations, compound 8r, identified as 2-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)-methylthio)-5-dimethyl-1,2,4-triazolo-[1,5-a]pyrimidine, was found to have the highest antifungal activity among the initial series, with an EC50 value of 6.57 µg/mL. nih.gov Further design and synthesis based on quantitative structure-activity relationship (QSAR) analyses led to the development of compound 9j, 2-(1-(5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)ethylthio)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, which exhibited even greater activity with an EC50 of 3.34 µg/mL. nih.gov
Another series of acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives was designed and synthesized with the aim of discovering new agrochemical fungicides. researchgate.net The in vitro antifungal activity of these compounds was assessed against Rhizoctonia solani. researchgate.net The most promising compound from this series, 2-[(5,7-dimethyl cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-2'-[(2-hydroxyphenyl)methylidene]acetohydrazide (compound 2-17), demonstrated a lower EC50 value (5.34 µg/ml) than the commercial fungicide carbendazim. researchgate.net This compound also showed broad-spectrum antifungal activity, with an EC50 value of 4.56 µg/ml against Botrytis cinerea, which was comparable to that of carbendazim. researchgate.net
Table 2: Antifungal Activity of Selected 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Fungal Species | EC50 (µg/mL) |
|---|---|---|
| 8r | Rhizoctonia solani | 6.57 |
| 9j | Rhizoctonia solani | 3.34 |
| 2-17 | Rhizoctonia solani | 5.34 |
| 2-17 | Botrytis cinerea | 4.56 |
Central Nervous System (CNS) Activity
Derivatives of 2-Phenyl- cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidine have been identified as having significant potential for the treatment of central nervous system disorders, including neurodegenerative diseases. nih.govnih.govekb.eg Their mechanisms of action in the CNS are varied, encompassing microtubule stabilization and enzyme modulation. nih.govnih.govekb.eg
Microtubule (MT)-stabilizing cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidines (TPDs) are being investigated as potential therapeutic agents for Alzheimer's disease and other neurodegenerative conditions. cardiff.ac.uknih.govnih.gov The stability of microtubules is crucial for normal neuronal function, and its disruption is a hallmark of many neurodegenerative diseases. cardiff.ac.uknih.govnih.gov TPDs have been shown to stabilize microtubules, which could be a valuable therapeutic strategy. cardiff.ac.uknih.govnih.gov
The interaction of TPDs with tubulin, the protein subunit of microtubules, is complex. Depending on the substituents on the TPD core, these compounds can interact with one or two distinct binding sites on the tubulin heterodimer, namely the vinca (B1221190) site and a seventh, less characterized site. cardiff.ac.uknih.govnih.gov This differential binding can lead to varied cellular effects. cardiff.ac.uknih.govnih.gov Research has led to the identification of novel TPDs that normalize microtubule dynamics and possess favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier and oral bioavailability. cardiff.ac.uk
The cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of phosphodiesterase 2A (PDE2A). bohrium.comnih.gov PDE2A is an enzyme that degrades the second messengers cAMP and cGMP and is highly expressed in brain regions associated with cognition, such as the hippocampus and cortex. google.com Inhibition of PDE2A is therefore considered a promising approach for treating cognitive deficits in neurodegenerative and psychiatric disorders. bohrium.comgoogle.com
A hit-to-lead optimization program, guided by X-ray crystallography and free-energy perturbation calculations, has produced highly potent PDE2A inhibitors based on the cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidine core. bohrium.comnih.gov This effort resulted in the discovery of a lead compound with an IC50 of 1.3 ± 0.39 nM for PDE2A, approximately 100-fold selectivity over other phosphodiesterase enzymes, and a favorable cytochrome P450 profile. bohrium.comnih.gov This compound also demonstrated target engagement in vivo, highlighting its potential for further development. bohrium.comnih.gov
While the modulation of acetylcholine (B1216132) esterase is a known strategy for treating certain CNS disorders, the direct inhibitory activity of 2-Phenyl- cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives on this specific enzyme is less extensively documented in the provided context. However, the broader class of triazolopyrimidines has been explored for this activity. ekb.eg
Other Pharmacological Applications
Beyond the applications previously detailed, the cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidine framework has been explored for a range of other pharmacological activities in preclinical settings. These include anticancer and anticonvulsant properties, demonstrating the broad therapeutic potential of this heterocyclic system. mdpi.comresearchgate.netnih.govmdpi.com
In the realm of oncology, these compounds have been investigated for their anti-tumor activities. mdpi.com Some derivatives have shown cytotoxic effects against various cancer cell lines, such as HT-1080 and Bel-7402. mdpi.com For instance, one synthesized derivative, compound 19, displayed IC50 values of 12.3 µM and 6.1 µM against Bel-7402 and HT-1080 cell lines, respectively. mdpi.com The mechanism of anticancer action for some triazolopyrimidines involves the inhibition of tubulin polymerization, a critical process in cell division. nih.gov
Furthermore, certain 7-substituted-5-phenyl- cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anticonvulsant activity. nih.gov In preclinical models, such as the maximal electroshock (MES) test, these compounds have shown the ability to prevent seizures. nih.gov One particular derivative, 7-(heptyloxy)-5-phenyl- cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidine (compound 3f), exhibited potent anticonvulsant activity with an ED50 of 84.9 mg/Kg, which was more potent than the established antiepileptic drug valproate in the same study. nih.gov
The structural versatility of the cardiff.ac.uknih.govresearchgate.nettriazolo[1,5-a]pyrimidine core continues to make it a valuable scaffold in the quest for novel therapeutic agents across various disease areas. mdpi.comresearchgate.net
Anti-inflammatory Properties
Derivatives of the nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidine core structure have demonstrated notable anti-inflammatory effects in preclinical models. These properties are often attributed to the inhibition of key inflammatory mediators. The structural similarity of these compounds to purines allows them to interact with various biological targets involved in the inflammatory cascade. nih.gov
A study investigating a series of phenyl-derivatives of spirofuran-triazolo[1,5-a]pyrimidine in a lipopolysaccharide (LPS)-induced inflammatory model using RAW 264.7 murine macrophage cells showed significant anti-inflammatory activity. researchgate.net Several of the tested compounds demonstrated a marked reduction in nitrite (B80452) production, an indicator of nitric oxide synthase (iNOS) activity. researchgate.net For instance, certain derivatives at a concentration of 100 μM inhibited nitrite production by up to 63%. researchgate.net The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) generation by cyclooxygenase (COX) enzymes. mdpi.com Molecular docking studies have suggested that these triazolopyrimidine molecules can effectively bind to the COX-2 enzyme. researchgate.net
In Vitro Anti-inflammatory Activity of Spirofuran-triazolo[1,5-a]pyrimidine Phenyl-Derivatives
| Compound | Concentration (μM) | Nitrite Production Inhibition (%) |
|---|---|---|
| Compound 5b | 100 | 49% |
| Compound 5d | 100 | 59% |
| Compound 5e | 100 | 63% |
| Compound 5g | 100 | significant inhibition |
| Compound 5g | 50 | 56% |
Analgesic and Antipyretic Effects
The analgesic and antipyretic potential of nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidine derivatives is often studied in conjunction with their anti-inflammatory properties. nih.gov The mechanism behind these effects is frequently linked to the inhibition of prostaglandin synthesis, particularly PGE2, which is a key mediator of pain and fever. researchgate.net
In the same preclinical study on phenyl-derivatives of spirofuran-triazolo[1,5-a]pyrimidine, the compounds that inhibited nitrite production also significantly reduced the levels of PGE2. researchgate.net This reduction in PGE2 suggests a potential for analgesic activity. researchgate.net The broad therapeutic potential of the 1,2,4-triazole scaffold, a core component of the studied compounds, has been recognized for its analgesic and antipyretic activities among other pharmacological benefits. nih.gov
In Vitro PGE2 Inhibition by Spirofuran-triazolo[1,5-a]pyrimidine Phenyl-Derivatives
| Compound | Effect on PGE2 Level | Implication |
|---|---|---|
| Compound 5b | Notable reduction compared to control | Potential analgesic activity |
| Compound 5d | Reduced PGE2 level | Potential analgesic activity |
| Compound 5e | Reduced PGE2 level | Potential analgesic activity |
| Compound 5f | Reduced PGE2 level | Potential analgesic activity |
Antidiabetic and Hypoglycemic Activities
The exploration of nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidine derivatives for antidiabetic and hypoglycemic activities is an emerging area of research. While direct preclinical studies on 2-Phenyl- nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidine are limited, research on structurally related compounds provides some insights. For instance, modified 1,2,4-triazole molecules have been investigated for their potential in managing diabetic conditions due to their demonstrated hypoglycemic and hypolipidemic actions. researchgate.net
One study on [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines, which are formed from the hydrolytic cleavage of 2-aryl- nih.govresearchgate.netacs.orgtriazolo[1,5-c]-quinazolines, showed that some of these compounds significantly decrease glucose levels. researchgate.net However, it was also noted that minor structural modifications, such as the position of substituents on the phenyl ring, could lead to opposite effects on blood glucose. researchgate.net These findings suggest that the triazole core is a promising scaffold for the development of new hypoglycemic agents, though the specific substitution patterns are crucial for the desired biological activity. researchgate.net
Cardiovascular Modulating Activity (e.g., Vasodilators, Blood Pressure Regulators)
The nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidine scaffold is present in compounds with known cardiovascular effects. nih.govnih.gov A notable example is Trapidil, a derivative of this class, which was originally developed as a vasodilator and anti-platelet agent. nih.gov
Preclinical research on a series of 2-substituted-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)one-6-carboxylic acid ethyl esters in anesthetized rats revealed significant cardiovascular effects. nih.gov Two compounds in this series induced dose-dependent decreases in arterial blood pressure and heart rate. nih.gov Further investigation into their mechanism of action suggested that these compounds possess both α1- and β1-adrenoceptor blocking activities, as they competitively antagonized the increase in arterial blood pressure induced by noradrenaline and significantly antagonized isoprenaline-induced tachycardia. nih.gov Another study on 1,2,4-triazolo[1,5-a]pyrimidines fused to other heterocyclic systems identified a compound with more potent coronary vasodilating activity than Trapidil and antihypertensive activity comparable to guanethidine (B1672426) sulfate. nih.gov
Cardiovascular Effects of 2-Substituted-triazolo[1,5-a]pyrimidin-7(4H)one-6-carboxylic Acid Ethyl Esters in Anesthetized Rats
| Compound | Dose (μmol/Kg) | Effect on Arterial Blood Pressure | Effect on Heart Rate | Proposed Mechanism |
|---|---|---|---|---|
| Compound 3 | 15-60 | Dose-dependent decrease | Dose-dependent decrease | α1- and β1-adrenoceptor blockade |
| Compound 4 | 15-60 | Dose-dependent decrease | Dose-dependent decrease | α1- and β1-adrenoceptor blockade |
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Routes
While numerous synthetic pathways to nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines have been established, a primary future objective is the development of more sustainable and efficient methodologies. researchgate.netresearchgate.net Key areas of focus will include:
Green Chemistry Approaches: Future synthetic strategies will likely prioritize the use of environmentally benign solvents like water, ethanol, or ionic liquids, and catalyst systems that are reusable and non-toxic. researchgate.net
One-Pot, Multi-Component Reactions (MCRs): Designing MCRs that allow for the assembly of complex 2-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives from simple starting materials in a single step will significantly improve efficiency, reduce waste, and simplify purification processes. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov Broader adoption of this technique is expected.
Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control. Developing flow-based routes will be crucial for the large-scale production required for extensive biological testing or commercial application.
Advanced Elucidation of Structure-Activity Relationships and Molecular Mechanisms
A profound understanding of how structural modifications influence biological activity is crucial for rational drug design. Future research will move beyond preliminary Structure-Activity Relationship (SAR) studies to more sophisticated analyses.
Key Research Thrusts:
Systematic Library Synthesis: The creation of focused compound libraries with systematic variations on both the phenyl ring and the triazolopyrimidine core will allow for a more granular mapping of the SAR. acs.org This includes exploring a wider range of substituents to probe electronic, steric, and hydrophobic effects.
High-Resolution Structural Biology: Obtaining co-crystal structures of active 2-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives bound to their biological targets (e.g., enzymes, receptors) through X-ray crystallography is a high-priority goal. These structures provide definitive insights into binding modes and key intermolecular interactions, guiding the design of next-generation compounds with improved affinity and selectivity. nih.govnih.gov
Mechanistic Studies: Investigations into the precise molecular mechanisms of action will be critical. For instance, derivatives identified as tubulin polymerization inhibitors could be studied to determine their exact binding site, distinguishing their mechanism from established agents like paclitaxel (B517696) or vinca (B1221190) alkaloids. nih.govacs.org Similarly, for enzyme inhibitors, detailed kinetic studies can clarify the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov
Table 1: Summary of Key Structure-Activity Relationship (SAR) Findings for Future Exploration
| Scaffold Position | Substitution/Modification | Observed Effect on Activity | Future Direction |
|---|---|---|---|
| Phenyl Ring (Position 2) | Ortho-fluoro atoms | Optimal for certain anticancer activities. acs.org | Explore other halogen and electron-withdrawing groups at ortho positions. |
| Phenyl Ring (Position 2) | Para-alkoxy groups (e.g., isopropoxy) | Significantly enhances xanthine (B1682287) oxidase inhibition. nih.gov | Investigate a broader range of ether and thioether linkages at the para position. |
| Pyrimidine (B1678525) Ring (Position 5) | Trifluoroethylamino groups | High potency in anticancer agents targeting tubulin. acs.org | Synthesize and test analogs with diverse fluorinated alkylamino chains. |
| Pyrimidine Ring (Position 7) | Substituted anilino groups | Crucial for anti-tumor activity against various cell lines. mdpi.com | Expand the library of aniline (B41778) derivatives to optimize interactions with target kinases or proteins. |
| Pyrimidine Ring (Position 7) | Alkoxy chains (e.g., heptyloxy) | Potent anticonvulsant activity observed. nih.govresearchgate.net | Systematically vary chain length and introduce branching or cyclic structures to improve potency and pharmacokinetic properties. |
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The versatility of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold suggests that its full biological potential has yet to be realized. nih.govnih.gov While significant research has focused on cancer and infectious diseases, future work should systematically probe other therapeutic avenues. mdpi.comekb.eg
Prospective Areas:
Central Nervous System (CNS) Disorders: Given the demonstrated anticonvulsant activity of some derivatives, a broader investigation into their effects on other CNS targets is warranted. nih.govresearchgate.net This could include exploring their potential as treatments for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or psychiatric disorders. nih.govekb.eg
Inflammatory and Metabolic Diseases: The structural similarity to purines, which are key signaling molecules in inflammation and metabolism, suggests that derivatives could modulate pathways involved in diseases like rheumatoid arthritis, gout, or diabetes. nih.govnih.gov The potent xanthine oxidase inhibitory activity of some analogs is a strong starting point for developing anti-gout therapeutics. nih.gov
High-Throughput and Phenotypic Screening: Employing large-scale screening of 2-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine libraries against diverse panels of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) could uncover entirely new mechanisms and therapeutic applications. mdpi.com Phenotypic screening, which identifies compounds that produce a desired effect in cells or organisms without a preconceived target, is another powerful discovery tool.
Table 2: Known Biological Activities as a Foundation for Future Therapeutic Exploration
| Biological Activity | Specific Target/Mechanism (if known) | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Anticancer | Tubulin Polymerization Inhibition, Kinase Inhibition (EGFR, HER-2), ERK Pathway Suppression | Oncology | nih.govrsc.orgnih.gov |
| Anticonvulsant | Modulation of neuronal excitability (mechanism under investigation) | Neurology (Epilepsy) | nih.govresearchgate.net |
| Anti-parasitic | Inhibition of essential pathways in Plasmodium falciparum, Leishmania spp., Trypanosoma cruzi | Infectious Disease (Malaria, Leishmaniasis, Chagas Disease) | mdpi.commdpi.com |
| Antitubercular | Inhibition of QcrB (cytochrome bcc-aa3 supercomplex) | Infectious Disease (Tuberculosis) | nih.gov |
| Antiviral | Inhibition of Influenza A Virus Polymerase (PA-PB1 interface) | Infectious Disease (Influenza) | nih.gov |
| Enzyme Inhibition | Xanthine Oxidase (XO) Inhibition | Metabolic Disorders (Gout) | nih.gov |
Integration of In Silico and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and will be indispensable for advancing this compound class. nih.gov
Predictive Modeling: The development and refinement of Quantitative Structure-Activity Relationship (QSAR) models will enable the prediction of biological activity for virtual compounds, helping to prioritize synthetic efforts. mdpi.com
Molecular Docking and Dynamics: In silico docking simulations can predict how novel derivatives will bind to target proteins, providing insights into affinity and selectivity. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time, offering a more dynamic picture of the binding event. researchgate.net
Iterative Design Cycles: The most effective strategy will involve an iterative loop: computational models will predict promising structures, which will then be synthesized and tested experimentally. The resulting biological data will be fed back into the models to improve their predictive accuracy for the next cycle of design. ekb.eg
Expanding Non-Medicinal Applications and Functional Materials Development
Beyond pharmacology, the rigid, planar, and electron-rich nature of the 2-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine core suggests its potential use in materials science.
Organic Electronics: The aromatic scaffold could be functionalized to create novel organic semiconductors, potentially for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). Research would focus on tuning the electronic properties (e.g., HOMO/LUMO energy levels) through strategic substitution.
Luminescent Materials and Sensors: The inherent fluorescence and luminescence properties of some derivatives could be exploited. mdpi.com This opens avenues for developing fluorescent probes for bio-imaging or chemical sensors where binding to an analyte modulates the photophysical properties of the molecule.
Agrochemicals: The triazolopyrimidine core is present in several commercial herbicides. researchgate.netresearchgate.net Future research could explore novel 2-phenyl derivatives for applications as herbicides, fungicides, or pesticides, optimizing for target specificity and environmental safety.
Coordination Chemistry: The multiple nitrogen atoms in the heterocyclic system make it an excellent ligand for coordinating with metal ions. mdpi.com This could lead to the development of novel metal-organic frameworks (MOFs) with catalytic or gas storage properties, or metal complexes with unique magnetic and electronic characteristics. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?
The most widely used method involves multi-component reactions starting from 3-amino-1,2,4-triazole, aldehydes, and β-dicarbonyl compounds (e.g., ethyl 3-oxohexanoate). Catalytic additives like dimethylformamide (DMF) or 4,4’-trimethylenedipiperidine (TMDP) enhance reaction efficiency under solvent-free or mild conditions . Ring-closure strategies with 1,3-difunctional reagents (e.g., α,β-unsaturated ketones) are also effective, yielding >80% in optimized protocols .
Q. Which spectroscopic techniques are essential for characterizing 2-phenyl-triazolopyrimidine derivatives?
Structural elucidation requires FT-IR (to confirm functional groups like C=N and NH), NMR/ NMR (to assign aromatic protons and substituents), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis ensures purity . X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated for N-(4-chlorophenyl)-5,7-dimethyl derivatives .
Q. What biological activities have been reported for 2-phenyl-substituted triazolopyrimidines?
These compounds exhibit diverse pharmacological properties:
- Anticancer : Derivatives suppress ERK signaling in gastric cancer (MGC-803 cells, IC = 9.47 µM) via G2/M phase arrest .
- Antibacterial : Narrow-spectrum activity against Enterococcus faecium by targeting cell-wall biosynthesis .
- Antitumor : Cisplatin analogues with triazolopyrimidine ligands show selective cytotoxicity against ovarian carcinoma .
Advanced Research Questions
Q. How can catalytic systems like TMDP improve the synthesis of triazolopyrimidine derivatives?
TMDP acts as a dual solvent-catalyst, enabling one-pot three-component reactions under mild conditions. It accelerates cyclocondensation via hydrogen-bond activation of carbonyl groups, reducing reaction times (2–4 hours) and improving yields (85–92%) compared to traditional acid catalysts. Mechanistic studies suggest TMDP stabilizes intermediates, minimizing side reactions .
Q. What strategies are used to analyze structure-activity relationships (SAR) in triazolopyrimidine-based antitumor agents?
SAR studies involve systematic substitution at C-5, C-7, and the phenyl ring. For example:
- Electron-withdrawing groups (e.g., -CF) at C-2 enhance antitumor activity by increasing electrophilicity .
- Bulky substituents at C-7 improve DNA-binding affinity in cisplatin analogues, as shown by X-ray crystallography and kinetic studies with 9-ethylguanine . Computational docking and molecular dynamics simulations further predict binding modes to targets like ERK1/2 .
Q. How do computational methods like DFT/TDDFT contribute to understanding the photophysical properties of triazolopyrimidine derivatives?
DFT/TDDFT calculations model charge-transfer transitions in push-pull systems. For example, 5,7-di(het)aryl-2-phenyl derivatives exhibit tunable fluorescence via C–H functionalization, where electron-donating substituents (e.g., -OMe) lower band gaps and enhance quantum yields. Weak intermolecular interactions (e.g., π-π stacking) are quantified to explain solid-state luminescence .
Q. What are the challenges in reconciling contradictory bioactivity data across studies on triazolopyrimidines?
Discrepancies arise from variations in:
- Assay conditions : Differences in cell lines (e.g., MCF-7 vs. A121) or bacterial strains affect IC values .
- Substituent effects : Minor structural changes (e.g., methyl vs. trifluoromethyl groups) drastically alter pharmacokinetic profiles .
- Experimental protocols : Inconsistent purity standards or crystallization methods impact reproducibility .
Q. How does the choice of substituents at C-5 and C-7 positions influence electrochemical properties?
Electron-rich groups (e.g., -NH) at C-5 increase electron density on the pyrimidine ring, lowering oxidation potentials. Conversely, electron-deficient substituents (e.g., -NO) at C-7 enhance redox activity, as shown by cyclic voltammetry. These modifications enable applications in optoelectronic materials .
Q. What mechanistic insights explain the antibacterial action of triazolopyrimidines against Enterococcus faecium?
Macromolecular synthesis assays reveal inhibition of peptidoglycan cross-linking, disrupting cell-wall integrity. Derivatives with alkylthio groups at C-3 exhibit metabolic stability (low intrinsic clearance) and resist efflux pumps, enhancing potency .
Q. How are reaction kinetics and DNA-interaction studies performed for triazolopyrimidine metal complexes?
Kinetic studies using NMR track ligand displacement rates (e.g., Cl substitution by 9-ethylguanine in cisplatin analogues, t ≈ 5 days). Circular dichroism (CD) spectroscopy monitors DNA conformational changes, such as B-to-Z transitions, upon adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
